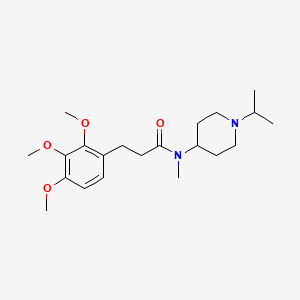![molecular formula C12H18IN3 B7545092 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide, also known as AGN-2979, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of guanidine derivatives and has been shown to possess a unique mechanism of action that makes it a promising candidate for the treatment of various medical conditions.
作用機序
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide exerts its effects by selectively targeting the alpha-3 subunit of the voltage-gated calcium channel. This channel is involved in the transmission of pain signals in the nervous system, and by blocking its activity, 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide can effectively reduce pain.
Biochemical and Physiological Effects
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain, and can also reduce inflammation in models of inflammatory pain. 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide is its unique mechanism of action, which makes it a promising candidate for the development of new pain medications. However, there are also some limitations to the use of this compound in lab experiments. For example, the synthesis of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide is a complex and time-consuming process, which may limit its availability for research purposes.
将来の方向性
There are a number of future directions for research on 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide. One area of interest is the development of new pain medications based on the unique mechanism of action of this compound. Another area of interest is the investigation of the neuroprotective effects of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide, and its potential use in the treatment of neurodegenerative disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide, and its potential applications in other medical conditions.
合成法
The synthesis of 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide involves a multistep process that starts with the reaction of 1-phenylcyclopropylamine with methyl isocyanate to form the intermediate compound 1-phenylcyclopropylmethyl isocyanate. This intermediate is then reacted with guanidine hydrochloride to form 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide in its hydroiodide salt form.
科学的研究の応用
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of this compound is in the treatment of neuropathic pain. Studies have shown that 2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide can effectively reduce pain in animal models of neuropathic pain, making it a potential candidate for the development of new pain medications.
特性
IUPAC Name |
2-methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-14-11(13)15-9-12(7-8-12)10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H3,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGREEANUSAMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1(CC1)C2=CC=CC=C2.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)

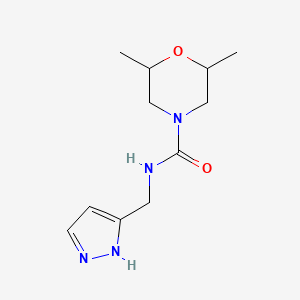
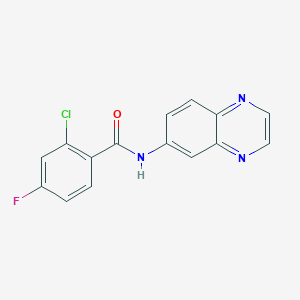
![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)
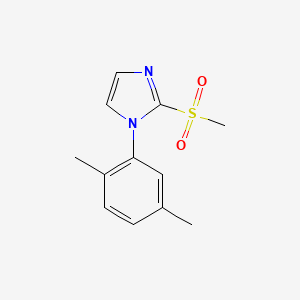
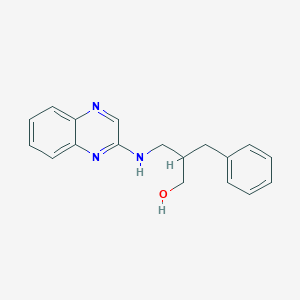
![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)
